An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate
Prepared by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate, CAS number 1196-07-2. It is intended for researchers, scientists, and professionals in drug development who utilize substituted heterocyclic compounds as building blocks in synthetic and medicinal chemistry. This document delves into the compound's synthesis, characterization, reactivity, and applications, offering field-proven insights into its practical utility.
Introduction: A Versatile Heterocyclic Building Block
Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1] The pyrrole ring is a fundamental scaffold in a vast array of natural products and pharmacologically active molecules, exhibiting properties ranging from anti-inflammatory to antitumor and antibacterial.[2] The specific substitution pattern of this compound—a bromine atom at the 5-position, a methyl ester at the 2-position, and an N-methyl group—provides three distinct points for chemical modification. The bromine atom is particularly valuable, serving as a handle for numerous transition-metal-catalyzed cross-coupling reactions, thereby enabling the facile construction of complex molecular architectures. This guide will explore the synthesis, characterization, and strategic application of this key intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its effective use in the laboratory. The key identifiers and properties of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1196-07-2 | [3] |
| IUPAC Name | methyl 5-bromo-1-methylpyrrole-2-carboxylate | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [3][4] |
| Molecular Weight | 218.05 g/mol | [3] |
| Appearance | Yellow oil | [5] |
| SMILES | COC(=O)c1ccc(Br)n1C | [1] |
| PubChem CID | 22350505 | [1][4] |
| Storage Conditions | Sealed in dry, room temperature | [3] |
Characterization of this compound relies on standard analytical techniques. While a comprehensive set of publicly available spectra is limited, commercial suppliers confirm its structure and purity using methods such as LC-MS, GC-MS, HPLC, and NMR.[1][3] Mass spectrometry data indicates an (M)+ m/z of 217.1, consistent with the expected isotopic pattern for a bromine-containing compound.[5]
Synthesis and Purification: A Practical Approach
The most direct and common synthesis of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate involves the selective bromination of its precursor, Methyl 1-methylpyrrole-2-carboxylate. This electrophilic aromatic substitution is a cornerstone of heterocyclic chemistry.
Rationale for Synthetic Strategy
The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS is a convenient and safer source of electrophilic bromine compared to elemental bromine. The reaction is typically performed in a suitable solvent like carbon tetrachloride at reflux. The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The ester and N-methyl groups are activating and direct the incoming electrophile. The 5-position is sterically accessible and electronically favored for substitution.
Caption: Synthetic workflow for Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of pyrrole derivatives.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 1-methylpyrrole-2-carboxylate (1 equivalent) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution portion-wise. Rationale: Portion-wise addition helps to control the reaction exotherm.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate sequentially with water (2x) and brine (1x). Rationale: The aqueous washes remove any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude yellow oil by fractional distillation under vacuum to yield the pure Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate.[5]
Reactivity Profile and Strategic Applications
The synthetic utility of this compound stems from the reactivity of the C-Br bond, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds or coupling aryl halides with vinyl or alkyl boronic acids or esters.[6][7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow Insights:
-
Catalyst: A typical catalyst system is Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or Na₂CO₃ is essential to activate the boronic acid for transmetalation.[8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly used.
The Suzuki coupling of bromo-pyrroles has been successfully applied to synthesize a variety of aryl-substituted pyrroles, which are precursors to biologically active molecules.[9][10]
Heck-Mizoroki Reaction
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[11][12] This reaction is particularly useful for introducing alkenyl side chains onto the pyrrole ring, providing a pathway to more complex and rigid structures.[13][14]
Workflow Insights:
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common catalyst precursor.
-
Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.[15]
-
Substrate: The alkene coupling partner often contains an electron-withdrawing group, such as an acrylate or styrene.
Stille Coupling
The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium.[16][17] While the toxicity of organotin reagents is a significant drawback, the reaction is highly reliable and tolerant of many functional groups. This makes it a valuable tool for specific, challenging coupling reactions where other methods might fail.
Role in Drug Discovery and Medicinal Chemistry
Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.[1][18] The ability to easily introduce diverse substituents at the 5-position via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, derivatives of bromo-pyrroles have been investigated in the development of antitumor agents, demonstrating the importance of this scaffold in medicinal chemistry.[19] The pyrrole core itself is a privileged structure in drug design, and functionalized derivatives are continually being explored for new biological activities.[2]
Safety, Handling, and Storage
As a laboratory chemical, Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds provides guidance.
-
Hazards: Based on related bromo-pyrrole compounds, it may cause skin and serious eye irritation, and may cause respiratory irritation.[20][21] It is harmful if swallowed or in contact with skin.[21][22]
-
Precautions:
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]
Always consult the material safety data sheet (MSDS) provided by the supplier before use.[1]
References
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American Elements. Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate. [Link]
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Sunway Pharm Ltd. Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate - CAS:1196-07-2. [Link]
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PubChem. Methyl 5-bromo-1H-pyrrole-2-carboxylate. [Link]
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PubChem. 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]
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PubMed Central. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. [Link]
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PubMed Central. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
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Wikipedia. Heck reaction. [Link]
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MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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SpectraBase. 5-Bromo-1H-pyrrole-2-carboxylic acid methyl ester. [Link]
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LookChem. Heck Reaction - Chempedia. [Link]
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ResearchGate. Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
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ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
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PubMed Central. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
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SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
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ResearchGate. Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. [Link]
-
CP Lab Safety. METHYL 5-BROMO-1-METHYL-1H-PYRROLE-2-CARBOXYLATE, 97% Purity, C7H8BrNO2, 5 grams. [Link]
-
MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. [Link]
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